molecular formula C12H10O3 B2754603 1-Acetyl-2,6-dihydroxynaphthalene CAS No. 108804-50-8

1-Acetyl-2,6-dihydroxynaphthalene

Cat. No.: B2754603
CAS No.: 108804-50-8
M. Wt: 202.209
InChI Key: BXEYIDZNPJQWFK-UHFFFAOYSA-N
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Description

1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and an acetyl group at the 1 position

Scientific Research Applications

1-Acetyl-2,6-dihydroxynaphthalene has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

It is known that naphthoquinone derivatives, which include 1-acetyl-2,6-dihydroxynaphthalene, exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . This suggests that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . This suggests that this compound may interact with its targets through redox reactions, leading to changes in the targets’ function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given the broad range of activities exhibited by naphthoquinone derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and others .

Result of Action

Given its potential antimalarial, antibacterial, antifungal, and anticancer activities , it can be inferred that the compound may induce cell death, inhibit cell growth, or disrupt essential cellular processes in target organisms or cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2,6-dihydroxynaphthalene can be synthesized through several methods. One common approach involves the alkali fusion of disodium 2,6-naphthalenedisulfonate. This method includes the use of a mixture of sodium hydroxide and potassium hydroxide in a 2:1 ratio, with phenol or an antioxidant added to prevent overoxidation. The reaction is carried out at a temperature of 345°C for 2 hours under a nitrogen atmosphere, yielding high-purity 2,6-dihydroxynaphthalene .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The crude product is often refined using a methanol-water mixed solvent to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2,6-dihydroxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used under acidic or basic conditions.

Major Products:

    Oxidation: Produces naphthoquinones.

    Reduction: Yields 1-(2,6-dihydroxynaphthalen-1-yl)ethanol.

    Substitution: Forms esters or ethers depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-2,6-dihydroxynaphthalene is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic chemistry and biomedical research.

Properties

IUPAC Name

1-(2,6-dihydroxynaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEYIDZNPJQWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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